Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
Overview
Description
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenylacetic acid and contains both hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of methyl 2-(4-oxo-3-nitrophenyl)acetate.
Reduction: Formation of methyl 2-(4-hydroxy-3-aminophenyl)acetate.
Substitution: Formation of methyl 2-(4-alkoxy-3-nitrophenyl)acetate.
Scientific Research Applications
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxy-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-hydroxy-4-nitrophenyl)acetate: Similar structure but with different positioning of the hydroxyl and nitro groups.
Methyl 2-(4-hydroxyphenyl)acetate: Lacks the nitro group, leading to different chemical reactivity and applications.
Methyl 2-(4-nitrophenyl)acetate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
Methyl 2-(4-hydroxy-3-nitrophenyl)acetate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCRIUSIYZYZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363025 | |
Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61873-93-6 | |
Record name | methyl 2-(4-hydroxy-3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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